molecular formula C21H19Cl2N3O5S B12363266 Phgdh-IN-4

Phgdh-IN-4

Cat. No.: B12363266
M. Wt: 496.4 g/mol
InChI Key: WLCIQZZFHWOHTD-UHFFFAOYSA-N
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Description

Phgdh-IN-4 is a small molecule inhibitor targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the proliferation and survival of cancer cells. By inhibiting PHGDH, this compound aims to disrupt the metabolic processes that support cancer cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phgdh-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Phgdh-IN-4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Phgdh-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the serine biosynthesis pathway and its role in cellular metabolism.

    Biology: Employed in research to investigate the metabolic dependencies of cancer cells and the potential for targeting metabolic pathways in cancer therapy.

    Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high PHGDH activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic pathways.

Mechanism of Action

Phgdh-IN-4 exerts its effects by inhibiting the activity of PHGDH, the enzyme responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in the serine biosynthesis pathway. By blocking this key step, this compound disrupts the production of serine and other downstream metabolites essential for cancer cell proliferation and survival. The inhibition of PHGDH also affects the redox balance and nucleotide synthesis in cancer cells, leading to reduced cell growth and increased cell death .

Comparison with Similar Compounds

Phgdh-IN-4 is compared with other PHGDH inhibitors such as CBR-5884, NCT-503, and PKUMDL-WQ-2101. While all these compounds target PHGDH, this compound is unique in its specific binding affinity and inhibitory potency. It has shown higher efficacy in preclinical studies compared to other inhibitors, making it a promising candidate for further development .

List of Similar Compounds

Properties

Molecular Formula

C21H19Cl2N3O5S

Molecular Weight

496.4 g/mol

IUPAC Name

N-[3-[4-(acetylsulfamoyl)phenyl]oxetan-3-yl]-4,5-dichloro-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H19Cl2N3O5S/c1-12(27)25-32(29,30)14-5-3-13(4-6-14)21(10-31-11-21)24-20(28)18-9-15-17(26(18)2)8-7-16(22)19(15)23/h3-9H,10-11H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

WLCIQZZFHWOHTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2(COC2)NC(=O)C3=CC4=C(N3C)C=CC(=C4Cl)Cl

Origin of Product

United States

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